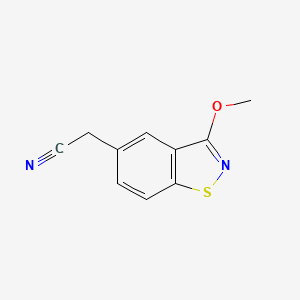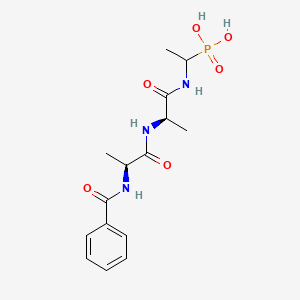
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is a complex organic compound with a unique structure that includes both benzoyl and phosphonoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other peptide derivatives and phosphonoethyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is unique due to its specific combination of benzoyl, alanyl, and phosphonoethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
66381-25-7 |
|---|---|
Formule moléculaire |
C15H22N3O6P |
Poids moléculaire |
371.33 g/mol |
Nom IUPAC |
1-[[(2R)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C15H22N3O6P/c1-9(17-15(21)12-7-5-4-6-8-12)13(19)16-10(2)14(20)18-11(3)25(22,23)24/h4-11H,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H2,22,23,24)/t9-,10+,11?/m0/s1 |
Clé InChI |
BJHFAKFZWKSJIX-MTULOOOASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


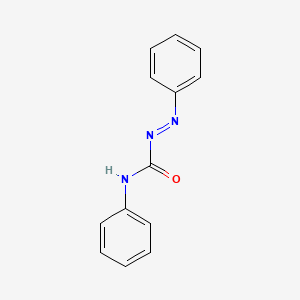

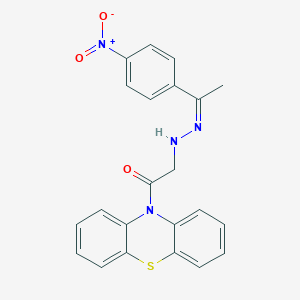
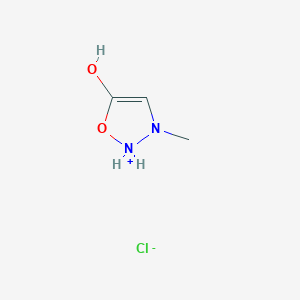
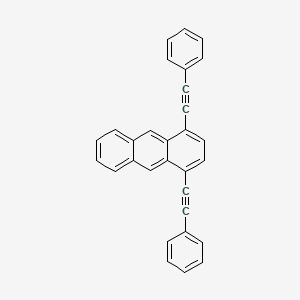
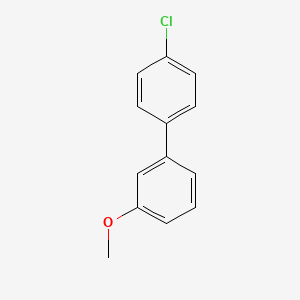
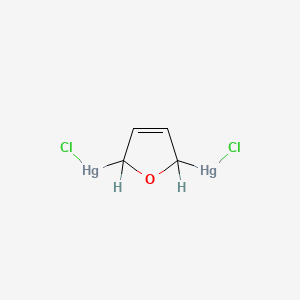
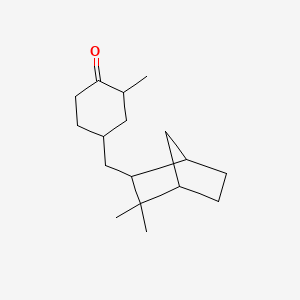
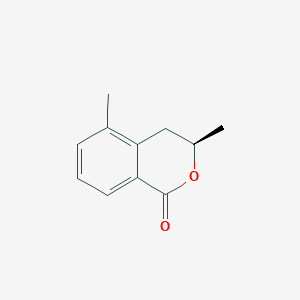
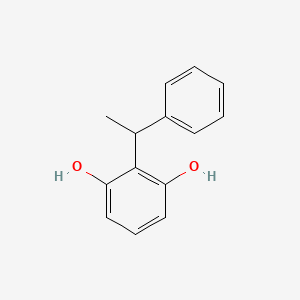
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

